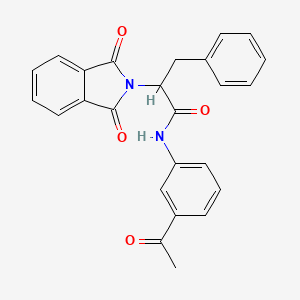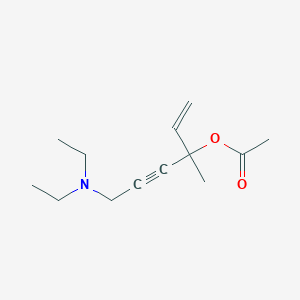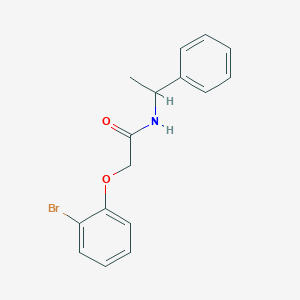![molecular formula C14H19ClN2O2 B5168252 methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)
methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate, also known as mCPP, is a psychoactive drug that belongs to the class of phenethylamine and piperazine compounds. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A and 5-HT2C receptors, and as an antagonist at the 5-HT2B and 5-HT3 receptors. It may also affect the release and reuptake of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate has been shown to have various biochemical and physiological effects. It can increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to its anxiolytic and antidepressant effects. It can also affect the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, it can affect the activity of the autonomic nervous system, which is involved in the regulation of various physiological processes such as heart rate and blood pressure.
実験室実験の利点と制限
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate has several advantages for lab experiments. It is a well-characterized compound that can be synthesized in high purity and yield. It has also been extensively studied for its potential therapeutic applications, which makes it a useful tool for investigating the underlying mechanisms of various neurological and psychiatric disorders. However, it also has some limitations. It is a psychoactive compound that can affect the behavior and physiology of experimental animals, which can complicate the interpretation of results. It also has potential safety concerns, as it can cause adverse effects such as hypothermia and seizures at high doses.
将来の方向性
There are several future directions for the study of methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate. One area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of migraines. It has been shown to be effective in animal models, and further studies are needed to determine its efficacy and safety in humans. Additionally, it may have potential applications in the treatment of other neurological and psychiatric disorders such as schizophrenia and bipolar disorder. Further studies are needed to determine its potential therapeutic applications and to elucidate its mechanism of action in these disorders.
合成法
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate can be synthesized by reacting 1-(2-chlorophenyl)piperazine with methyl acrylate in the presence of a base catalyst. The resulting compound can be purified using column chromatography or recrystallization techniques. The purity and yield of the synthesized compound can be determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential use in the treatment of migraines, obsessive-compulsive disorder, and post-traumatic stress disorder.
特性
IUPAC Name |
methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-14(18)6-7-16-8-10-17(11-9-16)13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNNAUHWCNJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)

![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)

![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)


![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)

methanone](/img/structure/B5168266.png)
